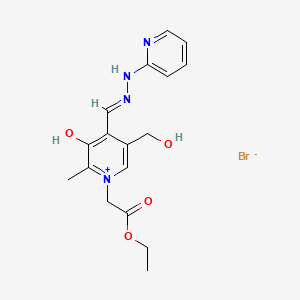
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-3-hydroxy-5-(hydroxymethyl)-2-methyl-4-((2-pyridinylhydrazono)methyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cgp 43902A is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Medical Applications
- Pyridinium oximes, including similar structures to the pyridinium derivative , have been synthesized for potential use as reactivators of acetylcholinesterase inhibited by organophosphorus compounds, although their efficacy in this role has been limited (Gašo-Sokač et al., 2010).
Structural and Physical Properties
- The structural and physical properties of similar pyridinium compounds have been extensively studied. For example, studies on 4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide have revealed extended hydrogen-bonded ribbons in their solid state, demonstrating the importance of intermolecular interactions in these compounds (Tamuly et al., 2005).
Photophysical Properties
- Certain pyridinium derivatives exhibit unique photophysical properties. For instance, a study on a thiazole-conjugated pyridinium complex revealed solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, suggesting potential applications in optical materials and sensors (Li et al., 2009).
Crystallography and Molecular Interactions
- The crystal structures of various pyridinium derivatives have been determined to understand their molecular conformation and interactions. This includes studies on the intricate network of hydrogen bonds within these compounds, which has implications for their stability and reactivity (Cetina et al., 2012).
Eigenschaften
CAS-Nummer |
124076-31-9 |
|---|---|
Produktname |
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-3-hydroxy-5-(hydroxymethyl)-2-methyl-4-((2-pyridinylhydrazono)methyl)-, bromide |
Molekularformel |
C17H21BrN4O4 |
Molekulargewicht |
425.28 |
IUPAC-Name |
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-3-hydroxy-5-(hydroxymethyl)-2-methyl-4-((2-pyridinylhydrazono)methyl)-, bromide |
InChI |
InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H/q;-1/p+1 |
InChI-Schlüssel |
APDSAZQWLGUSCL-UHFFFAOYSA-O |
SMILES |
c1(c(c(c(c[n+]1CC(=O)OCC)CO)\C=N\Nc1ccccn1)O)C.[BrH-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cgp 43902A; Cgp43902A; Cgp-43902A. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




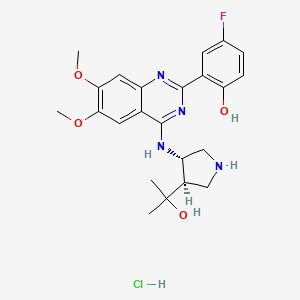
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
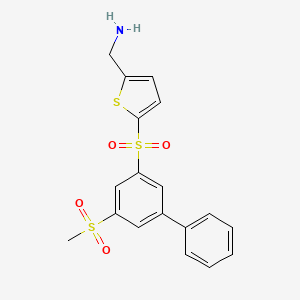
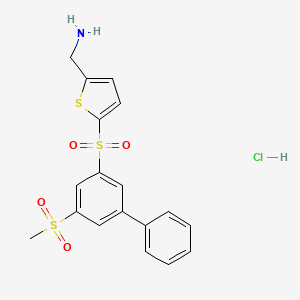
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)
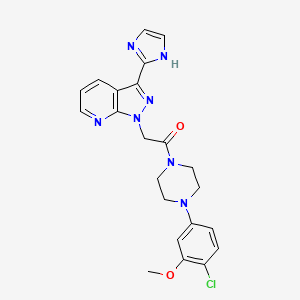
![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)
![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)

